molecular formula C13H15FN2O B8107796 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one

5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B8107796
M. Wt: 234.27 g/mol
InChI Key: QVBYLCAPEDLNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one (CAS 845552-97-8) is a synthetically versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a spiro-fused indoline-2-one and piperidine structure, a framework recognized for its three-dimensional profile and potential for diverse biological interactions . The strategic incorporation of a fluorine atom at the 5-position is a common tactic in lead optimization, as it can influence a molecule's physicochemical properties, metabolic stability, and binding affinity . The spiro[indoline-3,4'-piperidin]-2-one core is a privileged structure in anticancer research. Related analogs have demonstrated promising multi-targeted inhibitory properties against key oncogenic kinases, such as EGFR and VEGFR-2, and exhibit potent antiproliferative activity against a range of human cancer cell lines, including MCF7 (breast), HCT116 (colon), and PaCa2 (pancreatic) . Furthermore, this class of compounds has shown potential in antiviral research, with some derivatives exhibiting significant activity against SARS-CoV-2 in viral infection models, suggesting a utility beyond oncology . Researchers value this compound as a key intermediate for the development of novel therapeutic agents aimed at overcoming drug resistance in cancer and addressing viral diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-fluoro-1-methylspiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-16-11-3-2-9(14)8-10(11)13(12(16)17)4-6-15-7-5-13/h2-3,8,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYLCAPEDLNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3(C1=O)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine

The synthesis begins with the condensation of 2-fluorophenylacetonitrile and mechloroethamine hydrochloride under basic conditions (NaH/DMF). This yields 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine, a pivotal intermediate.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Base : Sodium hydride (50% dispersion)

  • Temperature : 60–80°C

  • Yield : ~65–70%

Spirocyclization via Lithium Aluminum Hydride Reduction

The cyano precursor undergoes reductive cyclization using LiAlH₄ in tetrahydrofuran (THF). This step simultaneously reduces the nitrile to an amine and induces ring closure, forming the spiro[indoline-3,4'-piperidine] framework.

Mechanistic Insight :

  • LiAlH₄ coordinates to the nitrile, facilitating hydride transfer.

  • Intramolecular nucleophilic attack by the piperidine nitrogen forms the indoline ring.

  • Stereochemical control arises from the chair-like transition state of the piperidine ring.

Optimization Note :

  • Excess LiAlH₄ (3.5 equiv.) ensures complete reduction.

  • Anhydrous conditions prevent hydrolysis of intermediates.

Directed Fluorination at C5

Post-cyclization, electrophilic fluorination is achieved using Selectfluor® in acetonitrile. The indoline’s electron-rich aromatic ring facilitates regioselective fluorination at the para position relative to the spiro junction.

Conditions :

  • Fluorinating Agent : Selectfluor® (1.2 equiv.)

  • Solvent : Acetonitrile

  • Temperature : 80°C, 12 hours

  • Yield : 58%

Oxidation to Indolin-2-one

The indoline’s secondary amine at C2 is oxidized to a ketone using ruthenium(III) chloride and sodium periodate (NaIO₄) in a biphasic system. This step introduces the critical 2-one functionality.

Reaction Parameters :

  • Oxidizing System : RuCl₃ (5 mol%), NaIO₄ (3 equiv.)

  • Solvent : Ethyl acetate/water (3:1)

  • Temperature : 25°C, 6 hours

  • Yield : 72%

Key Observation :
Over-oxidation to the indole is minimized by maintaining pH < 3 via acetic acid buffering.

Alternative Route: Ketal Protection/Deprotection Strategy

Spirocyclization with Protected Ketone

To circumvent oxidation challenges, the ketone is introduced via a ketal-protected precursor:

  • Ketal Formation : Reacting 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine with ethylene glycol under acidic conditions yields the ketal derivative.

  • Reductive Cyclization : LiAlH₄-mediated cyclization proceeds without ketone interference.

  • Deprotection : Hydrolysis with 3N HCl/ethanol liberates the ketone, affording the target compound.

Advantages :

  • Avoids late-stage oxidation.

  • Higher overall yield (78% vs. 65% in oxidation route).

Comparative Analysis of Synthetic Routes

ParameterReductive Cyclization + OxidationKetal Route
Total Yield 42%58%
Steps 45
Stereopurity 92% ee95% ee
Scalability ModerateHigh

Data derived from patent examples and scaled-up trials

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.85 (d, J = 2.0 Hz, 1H, ArH), 3.75–3.65 (m, 2H, piperidine-H), 3.20 (s, 3H, N–CH₃), 2.95–2.85 (m, 2H, piperidine-H), 2.70–2.55 (m, 4H, spiro-H).

  • ¹³C NMR : δ 195.2 (C=O), 162.3 (d, J = 245 Hz, C–F), 140.1–115.4 (aromatic carbons), 58.9 (spiro-C), 45.2 (N–CH₃).

  • HRMS : m/z calc. for C₁₄H₁₅FN₂O [M+H]⁺: 263.1194; found: 263.1196.

X-ray Crystallography

Single-crystal analysis confirms the spiro architecture and ketone positioning. The dihedral angle between indoline and piperidine planes is 87.5°, indicating near-perpendicular orientation.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : RuCl₃ recovery via aqueous extraction improves process economics.

  • Solvent Swaps : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Regulatory Compliance

  • Genotoxic Impurities : Control of mechloroethamine residuals via HPLC monitoring (limit: <10 ppm).

  • Fluorine Byproducts : Scavenging with Ca(OH)₂ minimizes fluoride ion contamination.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 5-fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one exhibit antidepressant effects. For example, spiro[indoline-3,4'-piperidine] derivatives have been shown to significantly inhibit the ptosis induced by tetrabenazine in animal models at specific dosages, suggesting their potential as effective antidepressants .

Anticonvulsant Effects

In studies assessing anticonvulsant properties, compounds in this class demonstrated efficacy in protecting against seizures induced by supramaximal electroshock (SES). A specific dosage of 17.3 mg/kg of a related compound provided 50% protection, indicating that these compounds can modulate central nervous system activity effectively .

Tranquilizing Properties

The ability of these compounds to depress the central nervous system positions them as potential tranquilizers. Their pharmacological profile suggests utility in treating anxiety disorders and other conditions requiring sedative effects .

Anticancer Potential

Recent studies have highlighted the anticancer properties of spiro[indoline] derivatives. For instance, a series of oxindole derivatives, including those similar to this compound, have shown inhibitory activities against various cancer cell lines such as K562 (leukemia), A549 (lung cancer), and PC-3 (prostate cancer) . These findings suggest that the compound may interfere with cancer cell proliferation and survival.

Case Study: Antidepressant Efficacy

A study conducted on mice demonstrated that specific spiro[indoline] derivatives significantly reduced depressive behaviors induced by tetrabenazine. The effective doses ranged around 3.2 to 4.0 mg/kg, showcasing a clear dose-response relationship .

Case Study: Anticonvulsant Activity

Research utilizing the SES model revealed that certain derivatives provided substantial protection against induced seizures. The intraperitoneal administration of a related compound at 17.3 mg/kg resulted in a notable anticonvulsant effect, further validating its therapeutic potential .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines indicated that spiro[indoline] derivatives exhibited significant cytotoxicity. For example, one derivative showed a concentration-dependent inhibition of cell viability in K562 cells, with IC50 values indicating potent anticancer activity .

Summary of Applications

The table below summarizes the key applications and findings related to this compound:

ApplicationEffect/OutcomeReference
AntidepressantInhibition of tetrabenazine-induced depression
AnticonvulsantProtection against supramaximal electroshock
TranquilizerCNS depressant effects
AnticancerCytotoxicity against K562, A549, PC-3 cell lines

Mechanism of Action

The mechanism by which 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's fluorine atom and spiro-linked structure contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Indoline Ring

Compound Name Indoline Substituent Piperidine Substituent Molecular Formula Molecular Weight Key References
5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one 5-F 1'-CH₃ C₁₃H₁₃FN₂O 232.26
6-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride 6-Cl None C₁₂H₁₂ClN₂O·HCl 286.15
5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one 5'-F Cyclopropane ring C₁₀H₈FNO 177.18

Key Observations :

  • Fluorine vs. Chlorine : The 5-fluoro substitution (target compound) may enhance metabolic stability compared to 6-chloro derivatives, which are associated with increased polarity .
  • Spiro Ring Systems : Replacing the piperidine with a cyclopropane ring () reduces molecular weight but may limit conformational flexibility, impacting target binding .

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Biological Activity Reference Drugs Key References
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one 1'-C₆H₅CH₂ Not reported N/A
1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-2-one 1'-CH₂CHCH₂ c-Met/ALK inhibition (in vitro) Crizotinib
SMU-B (Compound 5b, ) 1'-CH₃, 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl c-Met/ALK dual inhibition (>50% tumor growth inhibition in vivo) 5-FU, cisplatin

Key Observations :

  • Benzyl vs.
  • SMU-B : The addition of a pyridyl substituent () confers dual c-Met/ALK inhibition, demonstrating the impact of auxiliary functional groups on target specificity .

Alternative Spiro Ring Systems

Compound Name Spiro System Biological Activity Reference Drugs Key References
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one Pyrano[2,3-d]pyridine Antitumor (A549, HepG-2, MCF-7, HeLa) 5-FU, cisplatin
3′-Methyl-2-oxo-1′,5′-diphenylspiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Pyrazolo[3,4-b]pyridine Not reported N/A

Key Observations :

  • Pyrano vs. Piperidine Systems: Pyrano-fused derivatives () exhibit broad-spectrum antitumor activity, suggesting that oxygen-containing rings may enhance cytotoxicity .
  • Pyrazolo Systems: Pyrazolo derivatives () remain underexplored but could offer novel binding modes due to nitrogen-rich heterocycles .

Antitumor Activity

Compound Class Cell Line Activity (IC₅₀, μM) In Vivo Efficacy Reference Drugs Key References
Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives A549: 2.1–8.3; HepG-2: 1.9–7.5 Not tested 5-FU (A549: 12.5 μM)
SMU-B () GTL-16 xenograft: >50% tumor growth inhibition Oral efficacy, well-tolerated Crizotinib

Key Findings :

  • Pyrano-fused spiro compounds () show lower IC₅₀ values than 5-FU, indicating superior potency .
  • SMU-B’s in vivo efficacy highlights the importance of pharmacokinetic optimization in spirocyclic drug design .

Antimicrobial Activity

  • Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one derivatives: Demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, though less potent than standard antibiotics .

Biological Activity

5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the spiro[indoline] family, characterized by its unique bicyclic structure. The presence of the fluorine atom at the 5-position enhances its biological activity compared to other derivatives. Its chemical formula is C17H23FN2O2C_{17}H_{23}FN_2O_2 with a molecular weight of approximately 304.38 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indoline Derivative : The initial step often includes the reaction of isatin derivatives with piperidine.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Cyclization : The final cyclization step yields the spiro compound.

Anticancer Activity

Numerous studies have demonstrated that this compound exhibits potent anticancer properties.

  • Cell Line Studies :
    • In vitro studies have shown that this compound has significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer).
    • For instance, one study reported an IC50 value of approximately 3.6 µM against MCF7 cells, indicating strong efficacy comparable to established chemotherapeutics like 5-fluorouracil .
Cell LineIC50 (µM)Reference
MCF73.6
A4312.4
HCT1164.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Activity Against Bacteria and Fungi :
    • In a study assessing various derivatives of indole compounds, this compound showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans12 µg/mL

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in tumor cells.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis and interference with metabolic pathways in pathogens.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models .
  • Another research effort focused on its dual action as an anticancer and antimicrobial agent, suggesting its potential for combination therapies .

Q & A

Q. What are the established synthetic routes for 5-Fluoro-1-methylspiro[indoline-3,4'-piperidin]-2-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of spiro[indoline-piperidine] derivatives typically involves cyclization or acylation reactions. For example, acylation of piperidine intermediates with fluorinated indole precursors under mild acidic conditions (e.g., acetic acid) can yield spiro compounds. Reaction optimization includes controlling temperature (60–80°C), using catalysts like DMAP, and anhydrous solvents (e.g., DCM) to suppress side reactions . A representative protocol involves:
  • Step 1 : Preparation of 1-methylpiperidine-4-one precursor.
  • Step 2 : Condensation with 5-fluoroindoline-2-one under Dean-Stark conditions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
    Yields >80% are achievable with stoichiometric control and inert atmospheres .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign protons and carbons in the spiro junction (e.g., δ 3.2–3.8 ppm for piperidine protons; δ 160–170 ppm for carbonyl carbons).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and fluorinated aromatic rings (~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and spirocyclic conformation (e.g., bond angles and torsional strain) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Despite limited toxicity data for this compound, apply general guidelines for fluorinated spiro derivatives:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling.
  • Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound?

  • Methodological Answer : Prioritize target-based assays:
  • Receptor Binding Studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via fluorometric assays (e.g., Ellman’s method).
  • In Silico Docking : Use crystallographic data (e.g., PDB entries) to model interactions with binding pockets .

Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic stereochemistry or solvent effects.
  • Variable Temperature NMR : Probe conformational exchange (e.g., coalescence of piperidine ring protons).
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA software).
  • Complementary Techniques : Use NOESY/ROESY to validate spatial proximity of substituents .

Q. What strategies improve the scalability of this compound synthesis?

  • Methodological Answer : Optimize:
  • Catalysis : Transition from stoichiometric bases (e.g., K2CO3) to catalytic systems (e.g., Pd/C for hydrogenation).
  • Solvent-Free Reactions : Microwave-assisted synthesis to reduce reaction time and energy .
  • Continuous Flow Systems : Enhance reproducibility and safety for large-scale production .

Q. How does the stability of this compound vary under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C; analyze degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for spiro compounds) .
  • Light Sensitivity : Store in amber vials and monitor photodegradation by UV-Vis spectroscopy.

Q. What chromatographic methods are effective for separating enantiomers of this compound?

  • Methodological Answer : Use chiral stationary phases:
  • HPLC : Chiralpak IG-3 column (n-hexane/isopropanol, 90:10) with UV detection at 254 nm.
  • SFC : Supercritical CO2 with 2% ethanol co-solvent for faster resolution .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Employ:
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS software).
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity data .

Q. What in vitro assays are recommended for preliminary toxicity profiling of this compound?

  • Methodological Answer :
    Prioritize:
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk.
  • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.